molecular formula C14H13N3O2 B5754202 2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B5754202
M. Wt: 255.27 g/mol
InChI Key: LUSWGODHNRALRG-UHFFFAOYSA-N
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Description

2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group, a methyl group, and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the formation of the quinoline core followed by the introduction of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the methoxy group, methyl group, and oxadiazole ring in 2-methoxy-8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

3-(2-methoxy-8-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-5-4-6-10-7-11(13-15-9(2)19-17-13)14(18-3)16-12(8)10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWGODHNRALRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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